N-(3,4-dichlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea
Vue d'ensemble
Description
N-(3,4-dichlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea, also known as DFU, is a urea derivative with potential applications in scientific research. It is a white or off-white crystalline powder with a molecular weight of 360.23 g/mol. DFU is a potent inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme that plays a crucial role in triglyceride synthesis.
Mécanisme D'action
N-(3,4-dichlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea inhibits DGAT by binding to the active site of the enzyme and preventing the formation of triglycerides. This leads to a reduction in intracellular lipid accumulation and an increase in lipid oxidation. This compound has been shown to be a selective inhibitor of DGAT, with little or no effect on other enzymes involved in lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to reduce triglyceride levels in animal models, and it has been proposed as a potential therapeutic agent for the treatment of metabolic disorders such as obesity and type 2 diabetes. This compound has also been shown to have anti-inflammatory and anti-tumor effects in vitro, although further studies are needed to confirm these findings.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea is a potent and selective inhibitor of DGAT, and it has been used in several scientific research studies to investigate the role of DGAT in lipid metabolism. However, this compound has some limitations for lab experiments. It has low solubility in water and organic solvents, which can make it difficult to prepare stock solutions. This compound is also sensitive to light and air, and it should be stored in a dry and dark place to maintain its stability.
Orientations Futures
N-(3,4-dichlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea has shown promising results in animal models, and further studies are needed to investigate its potential as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. This compound has also been shown to have anti-inflammatory and anti-tumor effects in vitro, and it could be investigated as a potential treatment for inflammatory and cancerous diseases. Further research is needed to optimize the synthesis method of this compound and to investigate its pharmacokinetics and toxicity in vivo.
Applications De Recherche Scientifique
N-(3,4-dichlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea has been used in several scientific research studies as a selective inhibitor of DGAT. DGAT is an enzyme that catalyzes the final step in triglyceride synthesis, and its inhibition has been shown to reduce triglyceride levels in animal models. This compound has been used to investigate the role of DGAT in lipid metabolism and to identify potential therapeutic targets for metabolic disorders such as obesity and type 2 diabetes.
Propriétés
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-(3-fluoro-4-methylphenyl)urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O/c1-9-2-4-11(7-14(9)18)20-15(21)19-8-10-3-5-12(16)13(17)6-10/h2-7H,8H2,1H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVKODDXAVIXEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC(=C(C=C2)Cl)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.